N-(2,3-dichlorophenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,3-dichlorophenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a dichlorophenyl group, a methoxybenzylidene group, and an imidazolyl sulfanyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the sulfanyl group: This step might involve the reaction of a thiol with an appropriate electrophile.
Attachment of the dichlorophenyl and methoxybenzylidene groups: These groups can be introduced through substitution reactions, often using halogenated precursors and suitable nucleophiles.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the imidazole ring or the methoxybenzylidene group.
Substitution: The dichlorophenyl and methoxybenzylidene groups can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenated precursors, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group might yield sulfoxides or sulfones, while reduction of the imidazole ring could lead to dihydroimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, compounds like N-(2,3-dichlorophenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide are often studied for their unique reactivity and potential as intermediates in the synthesis of more complex molecules.
Biology
In biological research, such compounds may be investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents. Their interactions with biological macromolecules can provide insights into their mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, these compounds might be explored for their potential as drug candidates. Their ability to interact with specific molecular targets can make them valuable in the development of new treatments for various diseases.
Industry
In industrial applications, compounds like this can be used as precursors or intermediates in the synthesis of materials, agrochemicals, or other industrially relevant products.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition of enzyme activity, activation of signaling pathways, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dichlorophenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide: This compound is unique due to its specific combination of functional groups and molecular structure.
Other imidazole derivatives:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which can impart unique reactivity and biological activity
Properties
Molecular Formula |
C26H21Cl2N3O3S |
---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[(4E)-4-[(4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-5-oxoimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H21Cl2N3O3S/c1-16-6-3-4-9-22(16)31-25(33)21(14-17-10-12-18(34-2)13-11-17)30-26(31)35-15-23(32)29-20-8-5-7-19(27)24(20)28/h3-14H,15H2,1-2H3,(H,29,32)/b21-14+ |
InChI Key |
UHBAYALAKPJTDD-KGENOOAVSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/N=C2SCC(=O)NC4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)OC)N=C2SCC(=O)NC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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